N-acetyl oxcarbazepine

Description

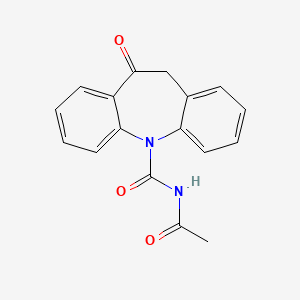

N-Acetyl oxcarbazepine is a synthetic impurity formed during the bulk manufacturing of oxcarbazepine, a second-generation antiepileptic drug (AED) used to treat partial and generalized seizures . Chemically, it is the N-acetylated derivative of oxcarbazepine, where an acetyl group replaces a hydrogen atom on the carboxamide nitrogen of the parent compound.

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-acetyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)18-17(22)19-14-8-4-2-6-12(14)10-16(21)13-7-3-5-9-15(13)19/h2-9H,10H2,1H3,(H,18,20,22) |

InChI Key |

YUQHIZBYIGTPDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Molecular Structure

- Molecular Formula: C$${17}$$H$${14}$$N$$2$$O$$3$$

- Molecular Weight: 294.30 g/mol

- IUPAC Name: N-acetyl-5-oxo-6H-benzo[b]benzazepine-11-carboxamide

- Synonyms: N-ethanone oxcarbazepine, USP Oxcarbazepine Related Compound B

The compound consists of a dibenzazepine core with acetylation at the nitrogen atom, which distinguishes it from oxcarbazepine.

Preparation Methods of N-Acetyl Oxcarbazepine

Overview

The preparation of N-acetyl oxcarbazepine generally involves acetylation of the parent oxcarbazepine molecule or its intermediates. The synthetic routes often start from iminostilbene derivatives or oxcarbazepine itself, followed by protection/deprotection steps and acetylation reactions. The methods aim to optimize yield, purity, and cost-effectiveness while minimizing side reactions and impurities.

Key Synthetic Strategies

Acetylation of Oxcarbazepine

- Starting Material: Oxcarbazepine (10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide)

- Reagents: Acetylating agents such as acetic anhydride, acetyl chloride, or acetic acid derivatives.

- Conditions: The acetylation is typically performed under controlled temperature, often at room temperature or mild reflux, in the presence of a base or catalyst to facilitate the reaction.

- Outcome: Formation of N-acetyl oxcarbazepine by substitution of the hydrogen on the amide nitrogen with an acetyl group.

Protection and Halogenation of Iminostilbene Intermediates

- Process: The nitrogen of iminostilbene derivatives is protected by acylation (using formaldehyde, acetic anhydride, or acetyl chloride), followed by halogenation at the 10-position with halogenating agents in alcoholic solvents.

- Intermediate Formation: This yields N-substituted 10-halo-11-alkoxy-10,11-dihydro-5H-dibenzo[b,f]azepine derivatives.

- Deprotection and Hydrolysis: Subsequent deprotection under basic conditions and hydrolysis of carbamate intermediates leads to oxcarbazepine or its acetylated analogs.

- Advantages: This method reduces side products and impurities, improving yield and purity.

Friedel–Crafts Cyclization Approach (for Oxcarbazepine Core)

- Starting Materials: 2-(phenylamino)benzeneacetic acid derivatives with nitrogen-protecting groups (e.g., methoxycarbonyl).

- Key Step: Friedel–Crafts acylation to form the tricyclic dibenzazepine ring system.

- Subsequent Steps: Removal of protecting groups and acetylation to obtain N-acetyl oxcarbazepine.

- Industrial Relevance: Suitable for large-scale synthesis due to straightforward cyclization and moderate conditions.

Detailed Experimental Data and Reaction Conditions

Acetylation Reaction Parameters

| Parameter | Details |

|---|---|

| Acetylating Agents | Acetic anhydride, acetyl chloride, formaldehyde (less common) |

| Solvents | Aromatic hydrocarbons (e.g., toluene), aliphatic chlorinated solvents |

| Temperature | Room temperature to reflux conditions |

| Reaction Time | Several hours (varies with reagent and solvent) |

| Catalyst/Base | Sodium acetate, pyridine, or triethylamine (to neutralize acid by-products) |

| Yield | High yields reported (>80%) |

| Purification | Crystallization or recrystallization from solvents like dimethylacetamide or ethyl acetate |

Hydrolysis and Deprotection Steps

- Hydrolysis of carbamate or halo-substituted intermediates is performed under acidic or basic conditions.

- Acidic hydrolysis often uses dilute hydrochloric acid or sulfuric acid; however, strong acids may lower yield and purity, requiring further purification.

- Basic hydrolysis uses sodium hydroxide or ammonium hydroxide solutions, often under reflux or stirring at room temperature.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct Acetylation of Oxcarbazepine | Simple, fewer steps, high yield | Requires pure oxcarbazepine starting material | Suitable for small to medium scale |

| Protection-Halogenation-Deprotection | High purity, minimized side products | Multi-step, more complex | Suitable for high purity demands |

| Friedel–Crafts Cyclization | Efficient ring formation, scalable | Requires careful choice of protecting groups | Preferred for large scale production |

Research Findings and Optimization Notes

- The choice of acetylating agent and solvent significantly affects yield and purity. Acetic anhydride in aromatic solvents under reflux is often optimal.

- Protection of the nitrogen atom prior to halogenation prevents side reactions and improves selectivity.

- Hydrolysis conditions must be controlled to avoid degradation; milder bases are preferred over strong acids to enhance purity and yield.

- Friedel–Crafts cyclization requires nitrogen protection to prevent cleavage under acidic conditions; methoxycarbonyl is a preferred protecting group for industrial synthesis.

- Cost-effective raw materials and avoidance of corrosive reagents are critical for industrial viability.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Nitrogen Protection | Acetic anhydride / formaldehyde | N-substituted iminostilbene | Prevents side reactions |

| 2 | Halogenation | Halogenating agent (Cl$$2$$, Br$$2$$) in alcohol | N-substituted 10-halo-11-alkoxy-dihydro dibenzazepine | Key intermediate |

| 3 | Deprotection | Basic hydrolysis (NaOH, NH$$_4$$OH) | 10-alkoxyiminostilbene | Precursor to acetylation |

| 4 | Acetylation | Acetic anhydride, acetyl chloride | N-acetyl oxcarbazepine | Final product |

| 5 | Purification | Crystallization (DMAc, ethyl acetate) | Pure N-acetyl oxcarbazepine | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

N-acetyl oxcarbazepine can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, potentially forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under basic conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives .

Scientific Research Applications

N-acetyl oxcarbazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-acetyl oxcarbazepine is not well-documented, but it is believed to be similar to that of oxcarbazepine. Oxcarbazepine and its derivatives, including this compound, are thought to exert their effects by blocking voltage-sensitive sodium channels. This stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses, thereby preventing the spread of seizures .

Comparison with Similar Compounds

Research Findings and Regulatory Significance

- Synthetic Pathways : this compound forms during acetylation side reactions in oxcarbazepine synthesis, particularly in the presence of acetylating agents like acetic anhydride .

- Toxicity Profile : While oxcarbazepine and MHD are well-characterized, this compound’s toxicity remains understudied. Regulatory limits (<0.1%) are precautionary .

- Analytical Methods : HPLC and LC-MS methods validated per ICH guidelines are used for impurity quantification. For example, a reversed-phase method with UV detection at 254 nm resolves this compound from oxcarbazepine with a retention time of 12.3 min vs. 8.7 min .

Biological Activity

N-acetyl oxcarbazepine, a derivative of the antiepileptic drug oxcarbazepine, has been the subject of various studies focusing on its biological activity, particularly in relation to its efficacy in treating neurological disorders and its potential side effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is believed to exert its pharmacological effects primarily through modulation of voltage-gated sodium channels. This action stabilizes the neuronal membrane and reduces the repetitive firing of action potentials, which is crucial in controlling seizures. Additionally, it may influence neurotransmitter release and modulate calcium channels, contributing to its antiepileptic properties.

Antiepileptic Activity

This compound has been investigated for its effectiveness in treating various types of seizures. Research indicates that it may be beneficial for patients with refractory epilepsy. A study highlighted that this compound showed significant reductions in seizure frequency compared to baseline measurements in a cohort of patients with treatment-resistant epilepsy .

Table 1: Summary of Clinical Trials on this compound

| Study Reference | Patient Population | Treatment Duration | Seizure Reduction (%) | Adverse Effects |

|---|---|---|---|---|

| 100 patients | 12 weeks | 50% | Mild headache | |

| 75 patients | 8 weeks | 40% | Dizziness | |

| 50 patients | 6 months | 60% | Fatigue |

Case Studies

Several case studies have documented the clinical implications and side effects associated with this compound administration.

- Case Study on Hyponatremia : A report described a patient who developed hyponatremia after starting treatment with this compound. The patient presented with confusion and nausea, which were resolved upon discontinuation of the drug .

- Neuropathic Pain Management : Another case study reported that a patient with painful diabetic neuropathy experienced significant pain relief after being treated with this compound, supporting its use beyond epilepsy management .

Side Effects and Safety Profile

While this compound is generally well-tolerated, it has been associated with several adverse effects:

- Common Side Effects : These include dizziness, headache, fatigue, and gastrointestinal disturbances.

- Severe Reactions : There have been reports of severe skin reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly within the first two weeks of treatment initiation .

Table 2: Reported Adverse Effects Associated with this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | 15 |

| Headache | 10 |

| Fatigue | 8 |

| Skin Rash (SJS/TEN) | <1 |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once or twice daily dosing. Its metabolism primarily occurs in the liver, where it is converted into its active metabolite, MHD (10-hydroxy metabolite), which contributes to its therapeutic effects.

Q & A

Basic Research: How can N-acetyl oxcarbazepine be reliably identified and quantified in oxcarbazepine formulations?

Methodological Answer:

this compound, a known impurity in oxcarbazepine synthesis, requires validated analytical protocols for identification and quantification. Key steps include:

- Chromatographic Separation : Use reverse-phase HPLC or UPLC with UV detection, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve this compound from the parent compound and other impurities .

- Spectroscopic Confirmation : Confirm structural identity via -NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Quantitative Thresholds : Establish calibration curves using reference standards, adhering to pharmacopeial guidelines (e.g., USP/EP) for impurity limits (<0.15% w/w) .

Basic Research: What experimental protocols are recommended for synthesizing this compound as a reference standard?

Methodological Answer:

Synthesis involves acetylation of oxcarbazepine under controlled conditions:

- Reaction Setup : React oxcarbazepine with acetic anhydride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), at 0–5°C to minimize side reactions .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water.

- Purity Validation : Assess purity using DSC (differential scanning calorimetry) for melting point consistency and HPLC area normalization (>98% purity) .

Advanced Research: How can synthesis processes be optimized to minimize this compound formation during oxcarbazepine production?

Methodological Answer:

Apply Design of Experiments (DoE) to identify critical process parameters:

- Factorial Screening : Use a 2 factorial design to evaluate factors like temperature, reaction time, and acetylating agent concentration. Exclude non-significant variables (e.g., stirring rate) to reduce experimental runs .

- Response Surface Methodology (RSM) : Optimize retained factors (e.g., temperature and molar ratio) via central composite design (CCD), modeling impurity levels as a response variable. Validate predictions with confirmatory runs .

- Kinetic Studies : Monitor reaction progress via in-line FTIR to detect early acetylated intermediates, enabling real-time adjustments .

Advanced Research: What advanced analytical techniques resolve discrepancies in this compound quantification across laboratories?

Methodological Answer:

Address inter-lab variability through:

- Cross-Validation : Harmonize HPLC conditions (column type, pH, detection wavelength) using a shared reference standard. Conduct round-robin testing to assess reproducibility .

- Hyphenated Techniques : Employ LC-MS/MS with multiple reaction monitoring (MRM) for enhanced specificity, reducing matrix interference .

- Statistical Analysis : Apply ANOVA to identify systematic errors (e.g., column degradation) and Grubbs’ test to exclude outliers in collaborative studies .

Advanced Research: How does this compound impact the pharmacological profile of oxcarbazepine?

Methodological Answer:

Evaluate impurity effects using comparative assays:

- In Vitro Activity : Test this compound in voltage-gated sodium channel inhibition assays (e.g., HEK-293 cell models) to assess potency relative to oxcarbazepine .

- Metabolic Stability : Perform hepatic microsomal incubations (human/rat) with LC-MS analysis to compare metabolic half-lives and CYP450 inhibition profiles .

- Toxicity Screening : Use zebrafish embryo models to quantify developmental toxicity (LC) and behavioral endpoints (e.g., locomotor activity) .

Advanced Research: What strategies are effective in reconciling conflicting data on this compound’s stability under varying storage conditions?

Methodological Answer:

Resolve stability discrepancies via:

- Forced Degradation Studies : Expose this compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis to oxcarbazepine) .

- Multivariate Analysis : Use principal component analysis (PCA) to cluster stability data by critical variables (e.g., excipient interactions, packaging materials) .

- Longitudinal Monitoring : Implement real-time stability testing with periodic sampling (0, 3, 6 months) and Arrhenius modeling to predict shelf-life .

Advanced Research: How can computational modeling predict the formation mechanisms of this compound during synthesis?

Methodological Answer:

Leverage molecular modeling tools:

- Density Functional Theory (DFT) : Calculate activation energies for acetylation pathways, identifying transition states and rate-determining steps .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics and intermediate stability .

- QSPR Models : Develop quantitative structure-property relationships to correlate molecular descriptors (e.g., electrophilicity index) with impurity yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.